Salirasib Salirasib Salirasib is a sesquiterpenoid.
Salirasib has been used in trials studying the diagnostic of Carcinoma, Non-Small-Cell Lung.
Salirasib is a salicylic acid derivative with potential antineoplastic activity. Salirasib dislodges all Ras isoforms from their membrane-anchoring sites, thereby preventing activation of RAS signaling cascades that mediated cell proliferation, differentiation, and senescence. RAS signaling is believed to be abnormally activated in one-third of human cancers, including cancers of the pancreas, colon, lung and breast.
Brand Name: Vulcanchem
CAS No.: 162520-00-5
VCID: VC0542350
InChI: InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+
SMILES: CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
Molecular Formula: C22H30O2S
Molecular Weight: 358.5 g/mol

Salirasib

CAS No.: 162520-00-5

Cat. No.: VC0542350

Molecular Formula: C22H30O2S

Molecular Weight: 358.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Salirasib - 162520-00-5

Specification

Description Salirasib is a sesquiterpenoid.
Salirasib has been used in trials studying the diagnostic of Carcinoma, Non-Small-Cell Lung.
Salirasib is a salicylic acid derivative with potential antineoplastic activity. Salirasib dislodges all Ras isoforms from their membrane-anchoring sites, thereby preventing activation of RAS signaling cascades that mediated cell proliferation, differentiation, and senescence. RAS signaling is believed to be abnormally activated in one-third of human cancers, including cancers of the pancreas, colon, lung and breast.
CAS No. 162520-00-5
Molecular Formula C22H30O2S
Molecular Weight 358.5 g/mol
IUPAC Name 2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid
Standard InChI InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+
Standard InChI Key WUILNKCFCLNXOK-CFBAGHHKSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
Appearance Solid powder

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